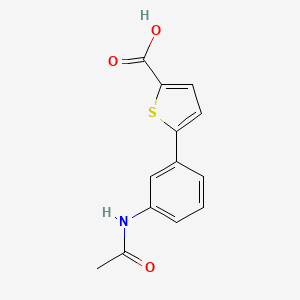![molecular formula C11H13NO3 B12587196 [(3-methylbenzoyl)amino]methyl Acetate CAS No. 630117-18-9](/img/structure/B12587196.png)
[(3-methylbenzoyl)amino]methyl Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-methylbenzoyl)amino]methyl acetate is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol It is a derivative of benzamide and is characterized by the presence of a methyl group on the benzoyl ring and an acetate group attached to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-methylbenzoyl)amino]methyl acetate can be achieved through several methods. One common route involves the reaction of N-(3-methylbenzoyl)glycine with lead tetraacetate, resulting in the formation of the desired compound with a yield of approximately 74% . Another method involves the reaction of N-(3-methylbenzoyl)glycine with copper(II) acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
[(3-methylbenzoyl)amino]methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
[(3-methylbenzoyl)amino]methyl acetate has several applications in scientific research:
Biology: The compound may be used in studies involving enzyme inhibition or protein interactions.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of [(3-methylbenzoyl)amino]methyl acetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or proteins, affecting biochemical pathways and cellular processes. Detailed studies on its mechanism of action are required to fully understand its effects.
Comparison with Similar Compounds
[(3-methylbenzoyl)amino]methyl acetate can be compared with other similar compounds, such as:
These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
630117-18-9 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
[(3-methylbenzoyl)amino]methyl acetate |
InChI |
InChI=1S/C11H13NO3/c1-8-4-3-5-10(6-8)11(14)12-7-15-9(2)13/h3-6H,7H2,1-2H3,(H,12,14) |
InChI Key |
HHWNAVVRJWAOGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methylbenzene](/img/structure/B12587113.png)
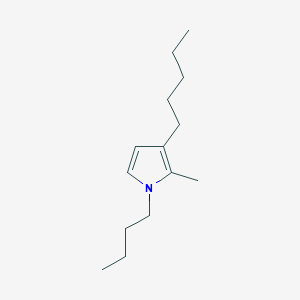

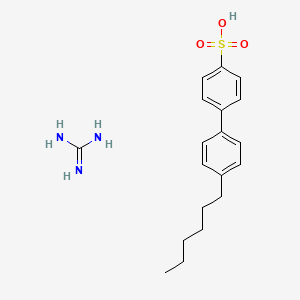
![2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate](/img/structure/B12587126.png)
![2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine](/img/structure/B12587131.png)
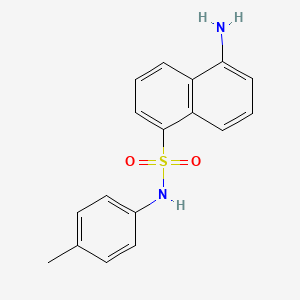
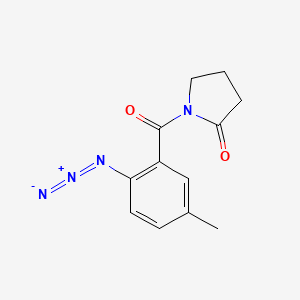
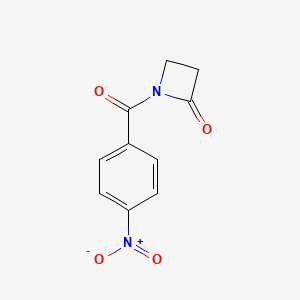
![4-(2-Isocyanoethyl)-2-methoxy-1-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B12587166.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2,4,6-trimethoxyphenyl)-](/img/structure/B12587173.png)

![(2R,3R)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-OL](/img/structure/B12587187.png)
